Karrikin 2

Description

Properties

IUPAC Name |

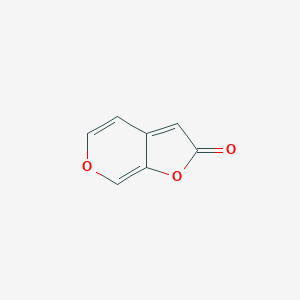

furo[2,3-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHRCUWVUFZNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C2C1=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457153 | |

| Record name | 2H-Furo[2,3-c]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857054-03-6 | |

| Record name | 2H-Furo[2,3-c]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Karrikin 2: A Comprehensive Technical Guide to its Chemical Structure, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins are a class of butenolide compounds discovered in the smoke generated from burning plant material. These molecules have garnered significant interest in the scientific community for their potent effects on plant growth and development, particularly in promoting seed germination. Among the identified karrikins, Karrikin 2 (KAR2) has been shown to be highly active in various plant species. This technical guide provides an in-depth overview of the chemical structure of this compound, its intricate signaling pathway, quantitative data on its biological activity, and detailed experimental protocols for its study.

Chemical Structure of this compound

This compound is a bicyclic molecule composed of a pyran ring fused to a butenolide ring.[1][2] Its systematic name is 2H-furo[2,3-c]pyran-2-one.[3][4]

| Property | Value |

| Molecular Formula | C₇H₄O₃[3][4] |

| Molecular Weight | 136.1 g/mol [3][4] |

| SMILES | O=C1C=C2C=COC=C2O1[3][4] |

| InChI Key | OBHRCUWVUFZNMG-UHFFFAOYSA-N[4] |

Structural Features:

-

Pyran Ring: A six-membered heterocyclic ring containing one oxygen atom.

-

Butenolide Ring: A five-membered lactone ring (a cyclic ester) with a double bond.[1][2]

The specific arrangement of these rings and the absence of any substituents on the core structure are characteristic of this compound.

The this compound Signaling Pathway

This compound exerts its biological effects through a well-defined signaling pathway that shares components with the strigolactone signaling cascade. The core of this pathway involves perception of the KAR2 signal by a specific receptor, leading to the degradation of transcriptional repressors and subsequent changes in gene expression.[5][6][7]

The key components of the this compound signaling pathway are:

-

KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for this compound.[8][9] Binding of KAR2 to KAI2 is the initial step in the signaling cascade.

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[9][10]

-

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional repressor proteins that are targeted for degradation upon activation of the KAI2 pathway.[5][6]

The signaling cascade proceeds as follows:

-

Perception: this compound binds to the KAI2 receptor protein.[8]

-

Complex Formation: The KAR2-KAI2 complex interacts with the MAX2 F-box protein, forming part of an SCF E3 ubiquitin ligase complex (SCFMAX2).[5][9]

-

Ubiquitination and Degradation: The SCFMAX2 complex targets the SMAX1 and SMXL2 repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5][6]

-

Transcriptional Regulation: The degradation of SMAX1/SMXL2 relieves the repression of downstream target genes, leading to changes in their transcription and ultimately resulting in the physiological responses associated with karrikin signaling, such as seed germination and seedling development.[7]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various studies, primarily focusing on its potent seed germination-promoting effects.

| Parameter | Species | Value/Effect | Reference |

| Effective Concentration (Seed Germination) | Arabidopsis thaliana | Clearly enhances germination at concentrations as low as 10 nM. | [1] |

| Effective Concentration (Seed Germination) | Lactuca sativa (Lettuce) | Induces germination in a concentration-dependent manner. | [11] |

| Effective Concentration (Seed Germination) | Emmenanthe penduliflora | Induces germination in a concentration-dependent manner. | [11] |

| Effective Concentration (Seed Germination) | Solanum orbiculatum | Induces germination in a concentration-dependent manner. | [11] |

| Binding Affinity (Kd) to KAI2 | Arabidopsis thaliana | Kd of 195 µM (lower affinity compared to some sesquiterpene lactones). | [12] |

| Gene Expression (at 1 µM) | Arabidopsis thaliana | Increases expression of gibberellin (GA) biosynthesis genes GA3ox1 and GA3ox2, and the GA-responsive gene CP1. | [11] |

Experimental Protocols

Arabidopsis thaliana Seed Germination Assay

This protocol details a method for assessing the effect of this compound on the germination of Arabidopsis thaliana seeds.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta or Columbia-0)

-

This compound stock solution (e.g., 10 mM in acetone (B3395972) or DMSO)

-

Sterile water

-

0.8% (w/v) water agar (B569324) plates (or filter paper in Petri dishes)

-

Growth chambers or incubators with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute wash in 10% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Rinse the seeds 3-5 times with sterile water.

-

Plating: Prepare serial dilutions of the this compound stock solution in sterile water to achieve final concentrations ranging from 1 nM to 10 µM. Include a mock control with the same concentration of the solvent used for the stock solution.

-

Dispense a known number of sterilized seeds (e.g., 50-100) onto the surface of the water agar plates or sterile filter paper moistened with the different this compound solutions or the mock control.

-

Stratification: To break dormancy and synchronize germination, place the plates at 4°C in the dark for 2-4 days.

-

Incubation: Transfer the plates to a growth chamber with controlled conditions, typically 16 hours of light and 8 hours of dark at 22°C.

-

Scoring Germination: Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle.

-

Data Analysis: Calculate the germination percentage for each treatment and time point. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the results.

Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction

This protocol describes a method to investigate the interaction between the this compound receptor, KAI2, and its downstream target, SMAX1, in a yeast two-hybrid system.

Materials:

-

Yeast strains (e.g., AH109 or Y2H Gold)

-

Bait plasmid (e.g., pGBKT7) containing the KAI2 coding sequence

-

Prey plasmid (e.g., pGADT7) containing the SMAX1 coding sequence

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade)

-

This compound solution (e.g., 10 µM) or a mock control

Procedure:

-

Plasmid Construction: Clone the full-length coding sequence of KAI2 into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD). Clone the full-length coding sequence of SMAX1 into the prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

-

Yeast Transformation: Co-transform the bait (BD-KAI2) and prey (AD-SMAX1) plasmids into the appropriate yeast strain using a standard lithium acetate-based protocol.

-

Selection of Transformants: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have successfully taken up both plasmids. Incubate at 30°C for 2-4 days.

-

Interaction Assay:

-

Pick several independent colonies from the SD/-Leu/-Trp plate and grow them overnight in liquid SD/-Leu/-Trp medium.

-

Spot serial dilutions of the yeast cultures onto selection plates:

-

SD/-Leu/-Trp (growth control)

-

SD/-Leu/-Trp/-His (medium stringency selection)

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection)

-

-

Prepare selection plates containing either the this compound ligand (e.g., 10 µM) or a mock control.

-

-

Incubation and Analysis: Incubate the plates at 30°C for 3-7 days. Growth on the selective media (especially SD/-Leu/-Trp/-His/-Ade) indicates a protein-protein interaction. A ligand-dependent interaction is observed if growth is enhanced in the presence of this compound.

Conclusion

This compound is a potent plant growth regulator with a well-characterized chemical structure and signaling pathway. Its ability to stimulate seed germination at nanomolar concentrations makes it a subject of intense research and a potential tool for agricultural applications. The technical information and protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to further unravel the molecular mechanisms of karrikin action and explore its potential applications in crop improvement and drug development.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stackscientific.nd.edu [stackscientific.nd.edu]

- 8. bu.edu [bu.edu]

- 9. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 10. A guide to simple, direct, and quantitative in vitro binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

The Isolation and Discovery of Karrikin 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of Karrikin 2 (KAR2), a potent plant growth regulator found in smoke. The document provides a comprehensive overview of the experimental protocols, quantitative data, and signaling pathways associated with this butenolide, offering valuable insights for researchers in plant biology, natural product chemistry, and drug development.

Introduction: The Smoke Signal for Seed Germination

The observation that wildfires can trigger the germination of dormant seeds has long intrigued scientists. This phenomenon led to the discovery of a class of compounds in smoke responsible for this effect, named karrikins.[1] The first karrikin identified was 3-methyl-2H-furo[2,3-c]pyran-2-one, designated as Karrikin 1 (KAR1).[2] Subsequent research revealed a family of structurally related analogs, including this compound (KAR2), which is chemically known as 2H-furo[2,3-c]pyran-2-one.[3] For some plant species, such as Arabidopsis thaliana, KAR2 has been shown to be a more potent germination stimulant than KAR1.[4]

Karrikins are butenolides, characterized by a fused furanone and pyran ring system.[5] They are formed from the combustion of carbohydrates, including cellulose (B213188), found in plant material.[6] This guide focuses on the technical aspects of the discovery and isolation of KAR2 from smoke, providing detailed methodologies for its extraction, purification, and characterization.

Experimental Protocols

The isolation of this compound from smoke is a multi-step process that relies on a technique known as bioassay-guided fractionation.[4] This involves the separation of the complex chemical mixture of smoke into fractions, followed by biological testing of each fraction to identify the active components.

Preparation of Smoke Water (Aqueous Smoke Extract)

The initial step involves the generation of an aqueous solution containing the chemical components of smoke.

Materials:

-

Dried plant material (e.g., wheat straw, cellulose filter paper)

-

Combustion apparatus (e.g., a modified drum or flask)

-

Compressed air source

-

Collection vessel with distilled water

-

Filtration system (e.g., Whatman No. 1 filter paper)

Protocol:

-

Ignite the dried plant material in the combustion apparatus.

-

Use a compressed air source to bubble the resulting smoke through a collection vessel containing distilled water. This allows the water-soluble compounds in the smoke to dissolve.

-

Continue the process until the water is saturated with smoke components, often indicated by a distinct color and odor.

-

Filter the resulting "smoke water" to remove any particulate matter. This crude smoke water serves as the starting material for the isolation of karrikins.

Bioassay-Guided Fractionation and Isolation of this compound

The crude smoke water is a complex mixture requiring chromatographic separation to isolate individual compounds. The activity of the collected fractions is monitored using a seed germination bioassay.

2.2.1. Lettuce (Lactuca sativa) Seed Germination Bioassay

This bioassay is a common method to test the germination-promoting activity of smoke-derived compounds.

Materials:

-

Lettuce seeds (e.g., 'Grand Rapids' variety)

-

Petri dishes

-

Filter paper

-

Test fractions and control solutions (distilled water)

-

Incubator

Protocol:

-

Place a disc of filter paper in each petri dish.

-

Apply a known volume of the test fraction or control solution to the filter paper.

-

Evenly space a predetermined number of lettuce seeds on the filter paper.

-

Seal the petri dishes to maintain humidity.

-

Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 3-7 days).[7]

-

After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage. Active fractions will show a significantly higher germination rate compared to the control.

2.2.2. Chromatographic Separation

A multi-step chromatographic process is employed to purify KAR2 from the crude smoke water.

Protocol:

-

Liquid-Liquid Extraction: The crude smoke water is first subjected to liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) to partition the organic compounds from the aqueous phase.

-

Column Chromatography: The resulting organic extract is concentrated and then separated using column chromatography. A typical procedure involves a silica (B1680970) gel column with a gradient elution system of increasing polarity, for instance, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.[8]

-

High-Performance Liquid Chromatography (HPLC): The fractions from column chromatography that show activity in the bioassay are further purified using HPLC, often on a reverse-phase column (e.g., C18) with a methanol-water mobile phase.[8]

-

Final Purification: The active fractions from HPLC are collected, and the solvent is evaporated to yield the purified karrikin. The identification of KAR2 within these active fractions is confirmed by analytical methods.

Analytical Characterization

The purified compound is identified as this compound through spectroscopic analysis.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the isolated compound. The mass spectrum of KAR2 will show a molecular ion peak corresponding to its molecular weight of 136.1 g/mol .

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise chemical structure of KAR2.

Quantitative Data

The concentration of karrikins in smoke water can vary depending on the plant material burned and the combustion conditions. Analysis of a typical smoke-water solution has provided estimates for the concentrations of various karrikins.

| Karrikin | Concentration Range in Smoke Water |

| Karrikin 1 (KAR1) | ~ 1 - 10 µM |

| This compound (KAR2) | Lower than KAR1, typically in the sub-micromolar to low micromolar range |

| Other Karrikins | Present at varying, generally lower, concentrations |

Note: These are estimated concentrations and can vary significantly.

This compound Signaling Pathway

Karrikins exert their biological effects through a specific signaling pathway. This pathway shares components with the signaling pathway for strigolactones, another class of plant hormones.[2]

The core of the karrikin signaling pathway involves the following key proteins:

-

KAI2 (KARRIKIN INSENSITIVE 2): An α/β hydrolase that functions as the receptor for karrikins.[2]

-

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of an SCF E3 ubiquitin ligase complex.

-

SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2): Transcriptional repressors that are targeted for degradation.

Signaling Mechanism:

-

This compound binds to the KAI2 receptor.

-

This binding event leads to a conformational change in KAI2, allowing it to interact with MAX2.

-

The KAI2-MAX2 complex targets the SMAX1 and SMXL2 repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

The degradation of SMAX1 and SMXL2 relieves the repression of downstream genes, leading to the expression of genes that promote seed germination and other developmental processes.

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 6. plantae.org [plantae.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Evidence of different compounds in smoke derived from legumes and grasses acting on seed germination and seedling emergence | Seed Science Research | Cambridge Core [cambridge.org]

The Natural Occurrence of Karrikin 2 in Plant Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins are a class of butenolide compounds discovered in the smoke generated from burning plant material.[1][2] These molecules, particularly Karrikin 2 (KAR2), have garnered significant interest due to their potent biological activities, including stimulating seed germination and influencing seedling development.[3][4] While karrikins themselves are products of combustion and not found in living plant tissues, plants possess a sophisticated signaling pathway to perceive them.[5] This suggests the existence of an endogenous, yet-to-be-identified signaling molecule, termed KAI2-ligand (KL), which is structurally analogous to karrikins.[5] This guide provides an in-depth technical overview of the natural occurrence of KAR2 as a product of plant material combustion, methods for its quantification, and the signaling pathway it activates.

Data Presentation: Quantitative Analysis of this compound

This compound is a naturally occurring compound in the smoke derived from the combustion of plant materials. Its concentration, along with that of the more abundant Karrikin 1 (KAR1), varies depending on the plant source of the smoke. The following table summarizes the quantitative data of KAR1 and KAR2 in smoke water derived from different plant materials.

| Sample ID | Plant Material Source | KAR1 Concentration (μmol/l) | KAR2 Concentration (μmol/l) |

| SW1 | Themeda triandra (15 years old) | 0.28 ± 0.01 | 0.58 ± 0.01 |

| SW2 | Fynbos vegetation (1 year old) | 0.35 ± 0.01 | 0.32 ± 0.01 |

| SW3 | Themeda triandra (1 year old) | 0.50 ± 0.01 | 0.82 ± 0.02 |

| SW4 | Themeda triandra (freshly prepared) | 0.69 ± 0.01 | 1.13 ± 0.02 |

| SW5 | Montane grassland species mix | 0.58 ± 0.01 | 0.44 ± 0.01 |

| SW6 | Factory concentrate | 1.12 ± 0.02 | 0.29 ± 0.01 |

| Data sourced from Hrdlička et al., 2019.[1] |

Experimental Protocols

Preparation of Standardized Smoke Water

A standardized method for the preparation of smoke water is crucial for reproducible quantification of karrikins.

Materials:

-

Dried plant material (e.g., Medicago sativa straw)

-

Laboratory oven with temperature control

-

Filtering flask

-

Sterile distilled water

-

Ice pack

Protocol:

-

Place 1 kg of dried plant material into a laboratory oven.

-

Connect the oven outlet to a filtering flask containing 1 L of sterile distilled water, ensuring the smoke bubbles through the water.

-

Place an ice pack under the filtering flask to enhance the dissolution of smoke components.

-

Heat the plant material at 275 °C for 60 minutes until it turns to ash.

-

The resulting smoke-infused water is the smoke water concentrate.

-

Store the smoke water at 4 °C in the dark.

Quantification of this compound by UHPLC-MS/MS

This protocol details the analytical procedure for the sensitive and specific quantification of KAR2 in smoke water samples.[1][6]

Sample Preparation:

-

Dilute the smoke water sample with methanol (B129727).

-

For quantification in plant tissues treated with smoke water, a solid-phase extraction (SPE) is recommended for sample cleanup and pre-concentration.[7][8]

Instrumentation and Conditions:

-

Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: Acquity UPLC® BEH C18 reversed-phase column (1.7 µm, 2.1 × 50 mm).[1]

-

Mobile Phase A: 0.1% formic acid in methanol.[1]

-

Mobile Phase B: 0.1% formic acid in water.[1]

-

Gradient Elution:

-

0–1 min: 5% A, 95% B

-

1–3 min: Linear gradient to 20% A, 80% B

-

3–5 min: Hold at 20% A, 80% B

-

Followed by a wash with 100% methanol and re-equilibration.[1]

-

-

Injection Volume: 2 μl.[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

KAR2 Transition (Quantifier): m/z 137 > 109

-

KAR2 Transition (Qualifier): m/z 137 > 81

-

Quantification: Quantification is achieved using the standard addition method to compensate for matrix effects.[1] A calibration curve is constructed by spiking known concentrations of a KAR2 standard into the sample matrix.

Mandatory Visualizations

This compound Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Plant-Derived Smoke and Karrikin 1 in Seed Priming and Seed Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Karrikins as Novel Plant Growth Regulators in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Multifaceted Impact of Karrikin Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of karrikins in smoke water using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A stable isotope dilution method for a highly accurate analysis of karrikins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Karrikin 2: A Deep Dive into the Molecular Mechanisms of Seed Germination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Karrikins, a class of butenolides discovered in smoke from burning plant material, are potent stimulants of seed germination. Karrikin 2 (KAR2), a prominent member of this family, triggers a sophisticated signaling cascade that plays a crucial role in the ecological recovery of plant communities after a fire and holds significant potential for agricultural applications. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in seed germination, with a focus on the core signaling pathway, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and drug development.

Introduction

The discovery of karrikins as germination stimulants has unveiled a novel signaling pathway in plants that is analogous to the well-characterized strigolactone pathway.[1][2] The perception of karrikins, including KAR2, is mediated by the α/β-hydrolase KARRIKIN INSENSITIVE 2 (KAI2).[2][3] This interaction initiates a signaling cascade that ultimately leads to the degradation of transcriptional repressors, thereby promoting the expression of genes required for seed germination. This guide will dissect the key components of this pathway, their interactions, and the downstream physiological responses.

The Core Signaling Pathway of this compound

The mechanism of KAR2 action revolves around a core signaling module consisting of the receptor KAI2, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[2][4]

2.1. Perception of this compound by KAI2

KAI2, an α/β-hydrolase superfamily protein, functions as the receptor for karrikins.[5][6] Crystallographic and biochemical studies have shown that KAR1, a closely related karrikin, binds to a hydrophobic pocket near the active site of KAI2.[6][7] While the precise binding mode of KAR2 is yet to be fully elucidated, it is expected to be similar. This binding event is thought to induce a conformational change in KAI2, rendering it competent for downstream interactions.[6] It is important to note that while KAI2 can perceive karrikins, its primary endogenous ligand, termed KL, is yet to be identified, suggesting karrikins act as mimics of this native signaling molecule.[1]

2.2. Formation of the KAI2-MAX2 Complex

Upon binding KAR2, KAI2 is believed to interact with MAX2, an F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2][8] This interaction is crucial for the subsequent steps in the signaling pathway. While direct interaction between KAI2 and MAX2 has been challenging to demonstrate in vitro, genetic evidence strongly supports their association in a KAR-dependent manner.[8][9]

2.3. Ubiquitination and Degradation of SMAX1/SMXL2

The formation of the SCFMAX2 complex, activated by the KAI2-KAR2 interaction, leads to the recruitment of the transcriptional repressors SMAX1 and SMXL2.[4] These proteins are then polyubiquitinated by the E3 ligase and targeted for degradation by the 26S proteasome.[4][10] The degradation of SMAX1 and SMXL2 is the key event that relieves the repression of downstream target genes.

2.4. Downstream Transcriptional Regulation

SMAX1 and SMXL2 act as repressors of genes that promote seed germination. Their degradation allows for the expression of these genes, which include those involved in gibberellin (GA) biosynthesis (e.g., GA3ox1, GA3ox2) and cell wall modification.[11][12] The upregulation of GA biosynthesis genes is particularly significant, as GA is a key hormone that promotes seed germination by counteracting the effects of the inhibitory hormone abscisic acid (ABA).[11][13]

The following diagram illustrates the core signaling pathway of this compound:

Quantitative Data from Key Experiments

The following tables summarize quantitative data from various studies on the this compound signaling pathway.

Table 1: Binding Affinities of Karrikins to KAI2

| Ligand | KAI2 Mutant | Method | Dissociation Constant (Kd) | Reference |

| KAR1 | Wild-Type | Equilibrium Microdialysis | 9.05 ± 2.03 µM | [7] |

| KAR1 | His246Ala | Equilibrium Microdialysis | 35.5 ± 9.68 µM | [1][7] |

| KAR1 | Phe134Ala | Equilibrium Microdialysis | 45.5 ± 11.2 µM | [1][7] |

| KAR1 | Phe194Ala | Equilibrium Microdialysis | 50.9 ± 11.1 µM | [1][7] |

Table 2: Effect of Karrikins on Seed Germination and Gene Expression

| Karrikin | Concentration | Plant Species | Effect | Reference |

| KAR2 | 10 nM | Arabidopsis thaliana | Enhanced germination | [13] |

| KAR1 | 1 µM | Arabidopsis thaliana | Induced GA3ox1 and GA3ox2 expression | [11][12] |

| KAR2 | 1 µM | Arabidopsis thaliana | Increased expression of GA3ox1 and GA3ox2 | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound mechanism of action.

4.1. Arabidopsis Seed Germination Assay with Karrikins

This protocol is adapted from methodologies described in the literature.[14][15]

Objective: To assess the effect of this compound on the germination rate of Arabidopsis thaliana seeds.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

This compound (KAR2) stock solution (e.g., 10 mM in DMSO)

-

Murashige and Skoog (MS) medium including vitamins, pH 5.7

-

Sterile petri dishes (9 cm)

-

Sterile filter paper

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute. c. Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. d. Vortex for 10 minutes. e. Remove the bleach solution and wash the seeds 5 times with sterile distilled water. f. Resuspend the seeds in a small volume of sterile 0.1% (w/v) agar solution.

-

Plating: a. Prepare MS agar plates (0.8% w/v agar). b. For treatment plates, add KAR2 to the molten MS agar to the desired final concentration (e.g., 1 µM) before pouring the plates. For control plates, add an equivalent volume of DMSO. c. Pipette approximately 50-100 sterilized seeds onto each plate. d. Seal the plates with micropore tape.

-

Stratification: a. Wrap the plates in aluminum foil and store at 4°C for 3-4 days to break dormancy.

-

Germination: a. Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

-

Data Collection: a. Score germination daily for 7 days. Germination is defined as the emergence of the radicle. b. Calculate the germination percentage for each treatment and control.

4.2. In Vitro SMAX1 Degradation Assay

This protocol is a generalized procedure based on descriptions of in vitro degradation assays.[6][16]

Objective: To determine if SMAX1 is degraded in a KAR2-dependent manner in plant protein extracts.

Materials:

-

Recombinant SMAX1 protein (e.g., His-tagged)

-

Arabidopsis thaliana seedlings (7-day-old)

-

Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)

-

KAR2 solution

-

DMSO (vehicle control)

-

ATP regeneration system (e.g., creatine (B1669601) phosphokinase, phosphocreatine)

-

Bradford assay reagents

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-His antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction: a. Grind Arabidopsis seedlings in liquid nitrogen to a fine powder. b. Resuspend the powder in ice-cold protein extraction buffer. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (soluble protein extract). e. Determine the protein concentration using a Bradford assay.

-

Degradation Reaction: a. Set up reactions in microcentrifuge tubes on ice. Each reaction should contain:

- Plant protein extract (e.g., 50 µg)

- Recombinant SMAX1-His protein (e.g., 1 µg)

- ATP regeneration system

- KAR2 (treatment) or DMSO (control) to the desired final concentration. b. Incubate the reactions at room temperature.

-

Time Course Analysis: a. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction and stop it by adding SDS-PAGE loading buffer. b. Boil the samples for 5 minutes.

-

Western Blotting: a. Separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST). d. Probe with a primary antibody against the His-tag. e. Wash and probe with a secondary HRP-conjugated antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system. g. Analyze the band intensity to quantify the amount of SMAX1-His remaining at each time point.

4.3. Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general workflow for analyzing the expression of KAR2-responsive genes.[2][4][17]

Objective: To quantify the expression levels of target genes (e.g., GA3ox1, GA3ox2) in response to KAR2 treatment.

Materials:

-

Arabidopsis thaliana seeds

-

KAR2 solution and DMSO

-

Liquid MS medium

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes (e.g., ACTIN2)

-

qPCR instrument

Procedure:

-

Seed Treatment and RNA Extraction: a. Imbibe sterilized seeds in liquid MS medium with either KAR2 (treatment) or DMSO (control) for a specific duration (e.g., 24 hours) in the dark. b. Harvest the seeds and immediately freeze them in liquid nitrogen. c. Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination. d. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

qPCR: a. Set up qPCR reactions in a 96-well plate. Each reaction should include:

- qPCR master mix

- Forward and reverse primers for the gene of interest

- cDNA template

- Nuclease-free water b. Include no-template controls and no-reverse-transcriptase controls. c. Run the qPCR program on a real-time PCR machine.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of a reference gene. c. Calculate the relative gene expression using the ΔΔCt method.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Conclusion

The elucidation of the this compound signaling pathway has provided significant insights into the complex regulatory networks governing seed germination. The core mechanism, involving the KAI2 receptor, the MAX2 F-box protein, and the SMAX1/SMXL2 repressors, represents a finely tuned system for perceiving environmental cues and initiating developmental programs. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research into this fascinating pathway. A deeper understanding of KAR2's mechanism of action will not only advance our fundamental knowledge of plant biology but also pave the way for innovative strategies to enhance crop performance and resilience in a changing global climate.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Molecular Signal Integration Network Underpinning Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional analyses explain Pea KAI2 receptor diversity and reveal stereoselective catalysis during signal perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the KAI2 Receptor in Karrikin 2 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KARRIKIN INSENSITIVE 2 (KAI2) receptor and its pivotal role in the signaling pathway of karrikins, with a specific focus on Karrikin 2 (KAR2). It details the molecular mechanisms of KAI2-mediated signal transduction, presents quantitative data on ligand binding, outlines key experimental protocols for studying this pathway, and provides visual representations of the core signaling cascade and associated experimental workflows.

Introduction to the KAI2 Signaling Pathway

The KAI2 signaling pathway is a conserved signal transduction cascade in plants that perceives karrikins (KARs), a class of butenolide molecules produced from the combustion of plant material.[1][2] This pathway is crucial for regulating various aspects of plant development, including seed germination, seedling photomorphogenesis, and responses to abiotic stress.[1][3] While initially identified through its response to smoke-derived karrikins, it is now understood that KAI2 also perceives an endogenous, yet-to-be-identified hormone, provisionally named KAI2 ligand (KL).[1][2]

The core components of the KAI2 signaling pathway include:

-

KAI2: An α/β hydrolase that functions as the receptor for karrikins and the endogenous KL.[1][2]

-

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a central component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4]

-

SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2): Transcriptional co-repressors that are the downstream targets for degradation.[1][4]

Upon binding of a ligand like a karrikin, the KAI2 receptor is thought to undergo a conformational change, facilitating its interaction with the SCF-MAX2 complex. This complex then targets SMAX1 and SMXL2 for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the suppression of downstream target genes, leading to a physiological response.[2][5]

Quantitative Data: KAI2-Ligand Binding Affinity

The direct binding of karrikins to the KAI2 receptor is a critical initiating event in the signaling cascade. The binding affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.[6] While extensive research has been conducted on Karrikin 1 (KAR1), data on the direct binding of this compound (KAR2) to KAI2 is less conclusive.

Table 1: In Vitro Binding Affinity of Arabidopsis thaliana KAI2 to Karrikins

| Ligand | Technique | Dissociation Constant (Kd) | Reference |

| Karrikin 1 (KAR1) | Isothermal Titration Calorimetry (ITC) | 147 µM | [7] |

| This compound (KAR2) | Differential Scanning Fluorimetry (DSF) | No significant binding detected | [5] |

Note: The DSF assay results suggest that KAR2 may not directly bind to KAI2 with high affinity under the tested conditions, or that its binding is not sufficient to induce a measurable thermal shift. This has led to the hypothesis that karrikins may require metabolic modification to become active ligands for KAI2.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the KAI2 signaling pathway.

Isothermal Titration Calorimetry (ITC) for KAI2-Ligand Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Objective: To quantify the binding affinity of a karrikin to purified KAI2 protein.

Materials:

-

Purified recombinant KAI2 protein (e.g., from E. coli expression)

-

Karrikin solution (e.g., KAR1 or KAR2) of known concentration

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Degasser

Protocol:

-

Protein Purification: Express and purify recombinant KAI2 protein to >95% purity. A detailed protocol for KAI2 purification can be found in Bythell-Douglas et al. (2013).

-

Sample Preparation:

-

Dialyze the purified KAI2 protein against the ITC buffer overnight at 4°C.

-

Dissolve the karrikin in the final dialysis buffer to the desired stock concentration.

-

Accurately determine the concentrations of both the protein and the ligand.

-

Thoroughly degas both the protein and ligand solutions before the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Load the KAI2 protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the karrikin solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection to account for any artifacts from syringe placement.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the karrikin solution into the KAI2 solution.

-

The instrument will measure the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

In Vitro SMAX1 Ubiquitination and Degradation Assay

This assay reconstitutes the key downstream event of the KAI2 signaling pathway: the ubiquitination and subsequent degradation of the SMAX1 repressor.

Objective: To demonstrate karrikin-dependent, KAI2- and MAX2-mediated ubiquitination of SMAX1.

Materials:

-

Purified recombinant proteins: KAI2, SMAX1 (with a tag like His or GST), and SCF-MAX2 complex.

-

Human or wheat E1 ubiquitin-activating enzyme.

-

Human E2 ubiquitin-conjugating enzyme (e.g., UBCh5b).

-

His-tagged ubiquitin.

-

Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 2 mM DTT).

-

Karrikin solution or a suitable agonist (e.g., rac-GR24).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies: anti-SMAX1 (or anti-tag), anti-ubiquitin.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, E1 enzyme, E2 enzyme, His-ubiquitin, purified SMAX1, and the SCF-MAX2 complex.

-

Initiation: Add the karrikin solution (or a vehicle control, e.g., acetone) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using an anti-SMAX1 antibody to detect SMAX1 and its higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

-

-

Interpretation: The appearance of a ladder of higher molecular weight bands corresponding to poly-ubiquitinated SMAX1 in the presence of the karrikin, KAI2, and MAX2 indicates successful in vitro ubiquitination. A decrease in the unmodified SMAX1 band would suggest degradation.

Visualizations: Signaling Pathways and Workflows

KAI2 Signaling Pathway

Caption: The KAI2 signaling pathway upon perception of this compound.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

References

- 1. KAI2 Can Do: Karrikin Receptor Function in Plant Development and Response to Abiotic and Biotic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

An In-Depth Technical Guide to the Core Components of the Karrikin 2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The karrikin signaling pathway is a crucial regulatory network in plants, governing essential processes such as seed germination and seedling development. Karrikin 2 (KAR2), a butenolide compound found in smoke from burnt plant material, is a potent activator of this pathway. This technical guide provides a comprehensive overview of the core molecular components of the KAR2 signaling cascade, including the receptor KARRIKIN INSENSITIVE 2 (KAI2), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the downstream transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2). This document details the quantitative biophysical interactions between these components, provides step-by-step experimental protocols for their study, and presents visual diagrams of the signaling pathway and associated experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the this compound Signaling Pathway

Karrikins are a class of butenolide molecules produced during the combustion of plant matter that act as potent germination stimulants for a wide variety of plant species. The signaling pathway initiated by karrikins is highly conserved and plays a critical role in plant development, particularly in response to environmental cues like fire. The perception of karrikins, including KAR2, is mediated by the α/β-hydrolase KAI2. This perception event triggers a signaling cascade that ultimately leads to the degradation of transcriptional repressors, allowing for the expression of genes that promote germination and seedling growth. Understanding the intricate molecular interactions within this pathway is paramount for developing novel strategies in agriculture and for designing small molecules that can modulate plant growth.

Core Components of the KAR2 Signaling Pathway

The KAR2 signaling pathway is comprised of a core set of proteins that act in a sequential manner to transduce the karrikin signal.

KARRIKIN INSENSITIVE 2 (KAI2): The Karrikin Receptor

KAI2 is an α/β-hydrolase superfamily protein that functions as the primary receptor for karrikins.[1] Genetic studies in Arabidopsis thaliana have demonstrated that mutants lacking a functional KAI2 protein are insensitive to karrikins.[2] KAI2 possesses a binding pocket that accommodates karrikin molecules, and this binding event is the initial step in the signaling cascade.

MORE AXILLARY GROWTH 2 (MAX2): The F-box Protein

MAX2 is an F-box protein that is a central component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, referred to as SCFMAX2.[2][3] Upon activation by a karrikin-bound KAI2, the SCFMAX2 complex is recruited. E3 ubiquitin ligases are responsible for the final step of ubiquitination, which targets specific substrate proteins for degradation by the 26S proteasome.

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): The Transcriptional Repressors

SMAX1 and its close homolog SMXL2 are transcriptional repressors that act downstream of KAI2 and MAX2.[4][5] In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and repress the expression of genes required for germination and seedling development. Upon karrikin perception, the activated KAI2-SCFMAX2 complex targets SMAX1 and SMXL2 for ubiquitination and subsequent proteasomal degradation.[4][6] The removal of these repressors allows for the transcription of downstream target genes.

DWARF14-LIKE 2 (DLK2): A Transcriptional Marker

The expression of the DWARF14-LIKE 2 (DLK2) gene is strongly induced in response to karrikin signaling.[2] This makes DLK2 a reliable transcriptional marker for the activation of the KAI2-dependent pathway. Monitoring DLK2 expression levels is a common method to assess the activity of the karrikin signaling cascade in response to various stimuli.

Quantitative Analysis of Molecular Interactions

The precise functioning of the KAR2 signaling pathway is dependent on the specific and quantifiable interactions between its core components. The following tables summarize the available quantitative data for these interactions.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| KAR1 - KAI2 | Equilibrium Microdialysis | 9.05 ± 2.03 µM | [4] |

| KAR1 - KAI2 (His246Ala mutant) | Equilibrium Microdialysis | 35.5 ± 9.68 µM | [7] |

| KAR1 - KAI2 (Phe134Ala mutant) | Equilibrium Microdialysis | 45.5 ± 11.2 µM | [7] |

| KAR1 - KAI2 (Phe194Ala mutant) | Equilibrium Microdialysis | 50.9 ± 11.1 µM | [7] |

| KAR1 - KAI2 | Various | 5 µM to 147 µM | [8] |

Note: KAR1 is a closely related karrikin and is often used in binding studies as a proxy for other karrikins like KAR2. Data for the direct binding of KAR2 to KAI2 is limited.

| Interacting Proteins | Method of Detection | Quantitative Data (Kd) | Reference |

| KAI2 - MAX2 | Yeast Two-Hybrid, Pull-down | Not Reported | [4] |

| KAI2 - SMAX1 | Yeast Two-Hybrid, Pull-down | Not Reported | [4][7] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for studying the key molecular interactions within the this compound signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction

This protocol is adapted from methods used to demonstrate ligand-induced protein-protein interactions in the karrikin pathway.[7]

a. Vector Construction:

-

Clone the full-length coding sequence of KAI2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Clone the full-length coding sequence of SMAX1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).

b. Yeast Transformation:

-

Co-transform the BD-KAI2 and AD-SMAX1 constructs into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for colonies containing both plasmids.

-

Incubate plates at 30°C for 2-3 days until colonies appear.

c. Interaction Assay:

-

Inoculate single colonies from the SD/-Trp/-Leu plates into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

-

Spot serial dilutions of the yeast cultures onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with various concentrations of KAR2 or a control solvent (e.g., acetone). A synthetic strigolactone analog, rac-GR24, which also activates the KAI2 pathway, can be used as a positive control.[4]

-

Incubate the plates at 30°C for 3-5 days and monitor for yeast growth. Growth on the selective medium indicates a positive interaction between KAI2 and SMAX1.

In Vitro Pull-Down Assay for KAI2-SMAX1 Interaction

This protocol is based on established methods for analyzing protein-protein interactions.[4]

a. Protein Expression and Purification:

-

Express KAI2 with a purification tag (e.g., GST-KAI2) and SMAX1 with another tag (e.g., His-SMAX1) in E. coli.

-

Purify the recombinant proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-KAI2 and Ni-NTA agarose (B213101) for His-SMAX1).

b. Pull-Down Assay:

-

Immobilize GST-KAI2 on Glutathione-Sepharose beads by incubating them together in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) for 1-2 hours at 4°C.

-

Wash the beads several times with the binding buffer to remove unbound GST-KAI2.

-

Add purified His-SMAX1 to the beads and incubate for 2-4 hours at 4°C with gentle rotation in the presence of KAR2 or a solvent control.

-

Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

c. Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detect the presence of His-SMAX1 using an anti-His antibody. A band corresponding to the molecular weight of His-SMAX1 in the lane with GST-KAI2 and KAR2 (but not in the control lanes) indicates a ligand-dependent interaction.

In Vitro Ubiquitination Assay of SMAX1

This protocol is designed to reconstitute the ubiquitination of SMAX1 by the SCFMAX2 complex in a test tube.[8][9]

a. Reagents:

-

Purified recombinant proteins: His-SMAX1, GST-KAI2, and components of the SCFMAX2 complex (MAX2, CUL1, SKP1, RBX1).

-

Human E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), and ubiquitin.

-

Ubiquitination reaction buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT.

b. Ubiquitination Reaction:

-

In a microcentrifuge tube, combine the E1, E2, ubiquitin, and the purified SCFMAX2 complex in the ubiquitination buffer.

-

Add purified GST-KAI2 and His-SMAX1 to the reaction mixture.

-

Initiate the reaction by adding KAR2 (or a solvent control).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

c. Analysis:

-

Separate the reaction products by SDS-PAGE and perform a Western blot.

-

Use an anti-His antibody to detect SMAX1. A ladder of higher molecular weight bands above the unmodified His-SMAX1 band in the presence of all components and KAR2 indicates polyubiquitination.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the KAR2 signaling pathway and the workflows of the key experimental protocols.

Caption: The this compound (KAR2) signaling pathway.

Caption: Yeast Two-Hybrid (Y2H) experimental workflow.

Caption: In Vitro Pull-Down Assay workflow.

Caption: In Vitro SMAX1 Ubiquitination Assay workflow.

Conclusion and Future Directions

The this compound signaling pathway represents a sophisticated mechanism by which plants interpret environmental cues to regulate critical developmental processes. The core components—KAI2, MAX2, SMAX1, and SMXL2—form a tightly regulated signaling module. While significant progress has been made in elucidating the roles of these proteins, several key questions remain. Future research should focus on obtaining high-resolution structural information of the entire KAI2-SCFMAX2-SMAX1 complex to better understand the molecular basis of their interactions. Furthermore, identifying the full spectrum of downstream target genes regulated by SMAX1/SMXL2 will provide a more complete picture of the physiological outputs of this pathway. For drug development professionals, a deeper understanding of the structure-activity relationships of karrikins and their binding to the KAI2 receptor pocket will be instrumental in designing novel plant growth regulators with enhanced specificity and efficacy.

References

- 1. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional analyses explain Pea KAI2 receptor diversity and reveal stereoselective catalysis during signal perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural requirements of KAI2 ligands for activation of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A plant-specific in vitro ubiquitination analysis system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Karrikin 2 on Seedling Photomorphogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Karrikin 2 (KAR2), a smoke-derived butenolide, influences seedling photomorphogenesis. It details the core signaling pathway, its intersection with light perception pathways, and presents quantitative data and experimental protocols relevant to the study of this interaction.

Core Signaling Pathway of this compound

Karrikin signaling is integral to regulating seedling development, particularly in response to light cues. The central pathway is initiated by the perception of karrikins by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[1][2][3] In Arabidopsis, KAI2 is also known as HYPOSENSITIVE TO LIGHT (HTL).[4] Upon binding KAR2, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[2][3][5] This interaction forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][5]

The primary targets of this SCFKAI2 complex for ubiquitination and subsequent proteasomal degradation are the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[2][5][6] The degradation of these repressors alleviates their inhibitory effect on downstream transcription factors, thereby activating the expression of karrikin-responsive genes and promoting photomorphogenic development.[7][8] This includes phenotypes such as inhibited hypocotyl elongation and enhanced cotyledon expansion in the presence of light.[3][7]

Intersection with Light Signaling Pathways

The influence of KAR2 on seedling photomorphogenesis is intrinsically linked to light signaling pathways. Karrikin responses such as the inhibition of hypocotyl elongation are light-dependent.[3][9] The KAI2 signaling pathway intersects with several key regulators of photomorphogenesis.

CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1): Genetic studies have shown that KAI2 signaling functions downstream of COP1, a key negative regulator of photomorphogenesis that is inactivated by light.[2][10][11] In darkness, exogenously applied karrikin can inhibit the hypocotyl elongation of cop1 mutants, indicating that the KAI2 signaling pathway is functional in the dark but its effects on development are more pronounced in photomorphogenic seedlings.[1][11]

ELONGATED HYPOCOTYL 5 (HY5): HY5 is a bZIP transcription factor that acts downstream of multiple photoreceptors to promote photomorphogenesis.[12] The karrikin signaling pathway enhances the activity of a transcriptional module that includes HY5 and B-BOX DOMAIN PROTEIN 20/21 (BBX20/BBX21).[5] Mutants of hy5 and bbx20 bbx21 show reduced sensitivity to KAR2 treatment in terms of hypocotyl elongation and anthocyanin accumulation.[5] While there is a clear interaction, genetic evidence also suggests that KAI2 and MAX2 can regulate seedling development through pathways that are independent of HY5.[12][13]

PHYTOCHROME (B1172217) INTERACTING FACTORS (PIFs): In red light conditions, SMAX1 and SMXL2 can interact with PIF4 and PIF5, enhancing their protein stability by suppressing their interaction with phytochrome B (phyB).[14] This leads to the promotion of hypocotyl elongation. The degradation of SMAX1 and SMXL2 upon karrikin perception counteracts this effect, contributing to the inhibition of hypocotyl growth in the light.[4][14]

Quantitative Data on KAR2 Effects

The effects of this compound on seedling photomorphogenesis have been quantified in several studies, primarily using Arabidopsis thaliana as a model organism.

Table 1: Effect of KAR2 on Hypocotyl Elongation in Arabidopsis thaliana

| Genotype | Light Condition | KAR2 Concentration (µM) | Hypocotyl Length (mm) | Percent Inhibition | Reference |

| Wild Type (Ler) | Red Light | 0 | ~8.5 | - | [9] |

| Wild Type (Ler) | Red Light | 1 | ~4.0 | ~53% | [9] |

| hy5-1 | Red Light | 0 | ~11.0 | - | [9] |

| hy5-1 | Red Light | 1 | ~9.9 | ~10% | [9] |

| phyA phyB | Red Light | 1 | No significant change | ~0% | [9] |

Table 2: Effect of Karrikins on Cotyledon Area in Arabidopsis thaliana under Red Light

| Treatment | Cotyledon Area (relative to control) | Reference |

| KAR1 (1µM) | ~120-130% | [9] |

| KAR2 (1µM) | ~120-130% | [9] |

Table 3: KAR1-Induced Gene Expression in Imbibed Arabidopsis Seeds

| Gene | Function | Fold Change (KAR1 vs. Control) | Light Dependence | Reference |

| HY5 | Transcription Factor | Transiently Induced | Enhanced by light | [13] |

| KUF1 | F-box Protein | Strongly Up-regulated | Light-independent | [13] |

| STH7 | Unknown | Strongly Up-regulated | Light-independent | [13] |

| ELIP1 | Stress Protein | Up-regulated | Light-dependent | [13] |

Experimental Protocols

General Seedling Growth and Karrikin Treatment

This protocol describes the general conditions for growing Arabidopsis thaliana seedlings for photomorphogenesis assays.

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 10 minutes in a 20% (v/v) bleach solution with 0.05% (v/v) Triton X-100. Rinse the seeds 5-6 times with sterile distilled water.

-

Plating: Suspend the sterilized seeds in 0.1% (w/v) sterile agar (B569324) and sow them on plates containing 0.5x Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. The medium should be supplemented with the desired concentration of KAR2 (e.g., 1 µM) or a solvent control (e.g., acetone).

-

Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.

-

Germination and Growth: Transfer the plates to a growth chamber under controlled light and temperature conditions (e.g., 22°C under continuous red light of a specific fluence rate for hypocotyl assays).

Hypocotyl Elongation Assay

This protocol details the measurement of hypocotyl length to assess the effect of KAR2 on seedling photomorphogenesis.

-

Seedling Growth: Grow seedlings as described in section 4.1 on vertically oriented plates to ensure straight hypocotyl growth.

-

Image Acquisition: After a defined growth period (e.g., 4-5 days), photograph the plates using a high-resolution scanner or a digital camera mounted on a copy stand.

-

Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl from the base of the cotyledons to the root-shoot junction.

-

Data Analysis: For each treatment, measure at least 20-30 seedlings. Calculate the mean hypocotyl length and standard error. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Anthocyanin Quantification

This protocol provides a method for quantifying anthocyanin accumulation, a marker of photomorphogenesis.

-

Sample Collection: Grow seedlings under conditions that induce anthocyanin production (e.g., high light or low temperature). Collect a known fresh weight of whole seedlings (e.g., 50-100 mg) and freeze them in liquid nitrogen.

-

Extraction: Grind the frozen tissue to a fine powder. Add an extraction buffer (e.g., 45% methanol, 5% acetic acid in water) at a defined volume-to-weight ratio. Vortex thoroughly and incubate in the dark at 4°C for 24 hours.

-

Quantification: Centrifuge the samples to pellet the cell debris. Transfer the supernatant to a new tube. Measure the absorbance of the supernatant at 530 nm and 657 nm using a spectrophotometer. The absorbance at 657 nm is used to correct for chlorophyll (B73375) contamination.

-

Calculation: Calculate the relative anthocyanin content using the formula: (A530 - 0.25 * A657) / fresh weight (g).

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of KAR2-responsive genes.

-

RNA Extraction: Grow and treat seedlings as required. Harvest whole seedlings and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a Trizol-based method.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR Reaction: Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a suitable SYBR Green master mix.

-

Data Analysis: Run the reaction in a real-time PCR machine. Determine the cycle threshold (Ct) values for your gene of interest and a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN10). Calculate the relative expression levels using the 2-ΔΔCt method.

References

- 1. 4.8. Measurement of Total Anthocyanin Content [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hypocotyl Measurements [bio-protocol.org]

- 5. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 9. pure.york.ac.uk [pure.york.ac.uk]

- 10. bio-protocol.org [bio-protocol.org]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Karrikin 2 on Root System Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins (KARs) are a class of butenolide compounds found in the smoke of burning plant material that act as potent germination stimulants and modulators of seedling development. Karrikin 2 (KAR2), a prominent member of this family, has been shown to significantly influence the architecture of the root system, a critical aspect of plant growth, nutrient acquisition, and environmental adaptation. This technical guide provides an in-depth overview of the effects of KAR2 on root system architecture, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research findings. This information is intended to be a valuable resource for researchers in plant biology, agricultural science, and for professionals in drug development exploring novel bioactive compounds.

Data Presentation: Quantitative Effects of this compound on Root System Architecture

The following tables summarize the quantitative effects of this compound (KAR2) on various root parameters in the model organism Arabidopsis thaliana. The data is compiled from studies involving wild-type (Col-0 or Ler) plants and mutants deficient in the karrikin signaling pathway. Note that values are estimated from published graphical data and are presented as approximate means with an indication of variability where possible.

Table 1: Effect of KAR2 Signaling on Primary Root Length

| Genotype | Treatment | Approximate Primary Root Length (mm) | Reference |

| Wild-Type (Col-0) | Control | 45 | [1] |

| kai2-2 | Control | 40 | [1] |

| d14-1 | Control | 35 | [1] |

| d14-1 kai2-2 | Control | 30 | [1] |

Table 2: Effect of KAR2 Signaling on Lateral Root Density

| Genotype | Treatment | Approximate Lateral Root Density (LR/mm) | Reference |

| Wild-Type (Col-0) | Control | 0.4 | [1] |

| kai2-2 | Control | 0.6 | [1] |

| d14-1 | Control | 0.55 | [1] |

| d14-1 kai2-2 | Control | 0.7 | [1] |

| Wild-Type (Ler) | Control | ~0.25 | [2] |

| kai2-1 | Control | ~0.45 | [2] |

| kai2-2 | Control | ~0.45 | [2] |

Table 3: Effect of KAR2 Signaling on Root Hair Density and Length

| Genotype | Treatment | Approximate Root Hair Density (Hairs/mm) | Approximate Root Hair Length (µm) | Reference |

| Wild-Type (Col-0) | Control | ~18 | ~250 | [1] |

| kai2-2 | Control | ~12 | ~150 | [1] |

| max2-1 | Control | ~12 | ~150 | [1] |

| smax1-2 smxl2-1 | Control | ~22 | ~400 | [1] |

| Wild-Type (Ler) | Control | Not specified | ~200 | [1] |

| Wild-Type (Ler) | 1 µM KAR2 | Not specified | ~250 | [1] |

| kai2-2 | 1 µM KAR2 | Not specified | ~150 | [1] |

| max2-1 | 1 µM KAR2 | Not specified | ~150 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of KAR2's effects on root architecture. The following protocols are synthesized from common practices in the field, primarily using Arabidopsis thaliana.

Plant Material and Sterilization

-

Plant Species: Arabidopsis thaliana is the most common model organism. Wild-type accessions such as Columbia (Col-0) and Landsberg erecta (Ler) are frequently used, along with T-DNA insertion mutants for genes in the karrikin signaling pathway (e.g., kai2, max2, smax1, smxl2).

-

Seed Sterilization: A vapor-phase sterilization method is effective. Place seeds in an open microfuge tube within a desiccator jar containing a beaker with 100 mL of commercial bleach. Add 3 mL of 37% hydrochloric acid to the bleach to generate chlorine gas. Seal the desiccator and leave for 2-4 hours. Following sterilization, allow the gas to dissipate in a fume hood for at least 2 hours.

Growth Conditions for Root Phenotyping

-

Growth Medium: Half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and solidified with 0.8-1.5% (w/v) agar (B569324) is standard. The pH should be adjusted to 5.7-5.8 before autoclaving.

-

Plating: After sterilization and stratification (4°C in the dark for 2-3 days), sow seeds on the surface of the agar in square Petri dishes (12x12 cm).

-

Plate Orientation: For observing primary root growth, lateral root development, and root skewing, plates are typically oriented vertically.

-

Growth Chamber Conditions: Maintain a controlled environment with a 16-hour light/8-hour dark photoperiod, a light intensity of 100-120 µmol m⁻² s⁻¹, and a constant temperature of 20-22°C.

This compound Application

-

Stock Solution: Prepare a stock solution of KAR2 in a solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: Add the KAR2 stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C to achieve the desired final concentration (typically 1 µM). A solvent-only control should always be included in experiments.

Root System Architecture Analysis

-

Imaging: After a set growth period (e.g., 7-10 days), photograph the plates using a flatbed scanner or a digital camera mounted on a stereomicroscope.

-

Quantification: Use image analysis software such as ImageJ or Fiji to measure various root parameters:

-

Primary Root Length: Measure the length of the main root from the root-shoot junction to the root tip.

-

Lateral Root Density: Count the number of emerged lateral roots and divide by the length of the primary root.

-

Root Hair Analysis: For root hair density and length, capture images of a specific region of the root (e.g., 2-3 mm from the root tip) using a compound microscope. Count the number of root hairs per unit length of the primary root and measure the length of individual root hairs.

-

Root Skewing: Measure the angle of root growth deviation from the vertical axis.

-

Mandatory Visualizations

Signaling Pathways

The perception of this compound and its subsequent effects on root development are mediated by a well-defined signaling pathway that shows significant crosstalk with other hormonal pathways, particularly auxin and ethylene (B1197577).

Caption: The this compound signaling pathway in the regulation of root architecture.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on the root system architecture of Arabidopsis thaliana.

Caption: A generalized experimental workflow for root phenotyping analysis.

Conclusion

This compound exerts a significant influence on root system architecture through the KAI2-dependent signaling pathway, which in turn modulates auxin and ethylene signaling to regulate key developmental processes.[3][4] The KAI2 signaling pathway generally promotes root hair elongation and density while having more complex, sometimes inhibitory, effects on primary root length and lateral root formation.[1][2][4] Understanding the molecular mechanisms of KAR2 action and employing standardized experimental protocols are essential for harnessing its potential in agricultural applications, such as improving crop resilience and nutrient uptake efficiency. This guide provides a foundational resource for researchers and professionals to further explore the multifaceted roles of karrikins in plant biology and their potential for the development of novel plant growth regulators.

References

The Role of Karrikin 2 in Plant Responses to Abiotic Stress: A Technical Guide